2-Bromo-6-methoxybenzylamine
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Overview
Description
2-Bromo-6-methoxybenzylamine is an organic compound with the molecular formula C8H10BrNO It is a derivative of benzylamine, where the benzene ring is substituted with a bromine atom at the second position and a methoxy group at the sixth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-methoxybenzylamine typically involves the bromination of 6-methoxybenzylamine. One common method is the electrophilic aromatic substitution reaction, where 6-methoxybenzylamine is treated with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the second position of the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-methoxybenzylamine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to remove the bromine atom, yielding 6-methoxybenzylamine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are employed.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and other substituted benzylamines.
Oxidation: Products include imines and nitriles.
Reduction: The major product is 6-methoxybenzylamine.
Scientific Research Applications
2-Bromo-6-methoxybenzylamine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug candidates targeting neurological disorders.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-6-methoxybenzylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy substituents influence the compound’s binding affinity and selectivity. For example, in enzyme inhibition studies, the compound may act as a competitive inhibitor, binding to the active site and preventing substrate access. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methoxybenzylamine: Similar structure but with the methoxy group at the fourth position.
2-Bromo-6-methylbenzylamine: Similar structure but with a methyl group instead of a methoxy group.
2-Chloro-6-methoxybenzylamine: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
2-Bromo-6-methoxybenzylamine is unique due to the specific positioning of the bromine and methoxy groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in certain synthetic routes and biological studies where other similar compounds may not be as effective.
Properties
IUPAC Name |
(2-bromo-6-methoxyphenyl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-11-8-4-2-3-7(9)6(8)5-10/h2-4H,5,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRIZXHOVOYPMAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)Br)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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